3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid
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Overview
Description
3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid typically involves the condensation of 1,3-diketones with hydrazine, followed by subsequent reactions to introduce the desired substituents. One common method involves the reaction of acetylacetone with hydrazine to form 3,5-dimethylpyrazole, which can then be further modified to introduce the 2-methylpropanoic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The pyrazole ring can undergo substitution reactions to introduce different substituents at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interact with specific biological targets
Mechanism of Action
The mechanism of action of 3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 3,5-Dimethylpyrazole
- 1,3-Dimethyl-1H-pyrazole
- 3-(1H-Pyrazol-1-yl)-2-methylpropanoic acid
Uniqueness
What sets 3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 2-methylpropanoic acid moiety enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-(2,5-dimethylpyrazol-3-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H14N2O2/c1-6(9(12)13)4-8-5-7(2)10-11(8)3/h5-6H,4H2,1-3H3,(H,12,13) |
InChI Key |
SDMQZECLEKGVIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CC(C)C(=O)O)C |
Origin of Product |
United States |
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